3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-ethoxyphenyl)propanamide
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Overview
Description
3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)-N-(4-ETHOXYPHENYL)PROPANAMIDE is a synthetic organic compound. It belongs to the class of compounds known as pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. This compound is characterized by the presence of a tetrahydropyrimidinyl group and an ethoxyphenyl group attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)-N-(4-ETHOXYPHENYL)PROPANAMIDE typically involves the following steps:
Formation of the Tetrahydropyrimidinyl Group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Ethoxyphenyl Group: This step involves the reaction of the tetrahydropyrimidinyl intermediate with an ethoxyphenyl derivative, often through nucleophilic substitution or coupling reactions.
Formation of the Propanamide Backbone:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions could target the carbonyl groups in the tetrahydropyrimidinyl moiety, potentially leading to the formation of hydroxyl derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the amide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, OH-) are commonly used.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)-N-(4-ETHOXYPHENYL)PROPANAMIDE would depend on its specific biological activity. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function and leading to a biological response. The pathways involved would be specific to the target and the nature of the interaction.
Comparison with Similar Compounds
Similar Compounds
Pyrimidine Derivatives: Compounds such as uracil, thymine, and cytosine, which are naturally occurring pyrimidines found in nucleic acids.
Amide Derivatives: Compounds like acetanilide or benzamide, which share the amide functional group.
Uniqueness
3-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-1-YL)-N-(4-ETHOXYPHENYL)PROPANAMIDE is unique due to the specific combination of functional groups and the structural arrangement, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C15H17N3O4 |
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Molecular Weight |
303.31 g/mol |
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-(4-ethoxyphenyl)propanamide |
InChI |
InChI=1S/C15H17N3O4/c1-2-22-12-5-3-11(4-6-12)16-13(19)7-9-18-10-8-14(20)17-15(18)21/h3-6,8,10H,2,7,9H2,1H3,(H,16,19)(H,17,20,21) |
InChI Key |
CHFNEIBQYGUGEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCN2C=CC(=O)NC2=O |
Origin of Product |
United States |
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